L-Leucine-d3-N-FMOC (methyl-d3)

Overview

Description

L-Leucine-d3-N-FMOC (methyl-d3) is a variant of the amino acid Leucine . It is also known by the synonyms FMOC-L-leucine and FMOC-L-Leu-OH . The isotopic enrichment of this compound is 99 atom % D . It has a molecular weight of 356.44 . This compound is used as a protected amino acid to synthesize isotope-labeled peptides for MS-based protein quantitation .

Synthesis Analysis

L-Leucine-d3-N-FMOC (methyl-d3) is synthesized using isotope-labeled peptides for MS-based protein quantitation . It is a protected amino acid, which means it is used in peptide synthesis to prevent unwanted peptide bond formation .Molecular Structure Analysis

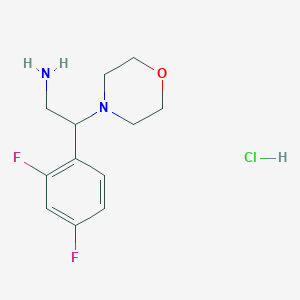

The molecular formula of L-Leucine-d3-N-FMOC (methyl-d3) is CH3CH(CD3)CH2CH(NH-FMOC)COOH . This indicates that it is a complex organic compound with multiple functional groups.Chemical Reactions Analysis

As a protected amino acid, L-Leucine-d3-N-FMOC (methyl-d3) is used in the synthesis of isotope-labeled peptides . The specific chemical reactions involved in this process are not detailed in the available sources.Physical And Chemical Properties Analysis

L-Leucine-d3-N-FMOC (methyl-d3) has a molecular weight of 356.44 . It is stable if stored under recommended conditions .Scientific Research Applications

Proteomics

L-Leucine-d3-N-FMOC (methyl-d3): is utilized in proteomics for the synthesis of isotope-labeled peptides. These peptides are crucial for mass spectrometry (MS)-based protein quantitation, allowing researchers to track and quantify proteins with high precision .

Biomolecular NMR

In nuclear magnetic resonance (NMR) spectroscopy, the deuterated form of L-Leucine-d3-N-FMOC is used to reduce the number of hydrogen atoms that contribute to the NMR signal, simplifying the spectra and making it easier to interpret the data for structural analysis of biomolecules .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its protected form allows for selective reactions to occur at other sites of the molecule without affecting the amino acid functionality, which is essential for constructing complex organic compounds .

Pharmaceutical Research

In pharmaceutical research, L-Leucine-d3-N-FMOC (methyl-d3) is used to create novel drug molecules. Its incorporation into new compounds can enhance the pharmacokinetic properties of drugs, such as their metabolic stability .

Agrochemical Development

The compound’s role in agrochemical development involves the synthesis of new pesticides or herbicides. The deuterated form can be used to trace the environmental fate of these chemicals or to study their metabolism in plants and pests .

Peptide Therapeutics

L-Leucine-d3-N-FMOC (methyl-d3): is used in the design and synthesis of peptide therapeutics. The deuterated leucine can be incorporated into peptides to improve their metabolic stability, making them more effective as therapeutic agents .

Metabolic Labeling

Researchers use this compound for metabolic labeling of proteins. By incorporating deuterated leucine into cell cultures, scientists can study protein synthesis and degradation rates, providing insights into cellular metabolism .

Chemical Biology

In chemical biology, L-Leucine-d3-N-FMOC (methyl-d3) is used to modify proteins or peptides chemically. This modification can help to elucidate the function of these biomolecules or to create probes for studying biological processes .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that l-leucine, a similar compound, has been shown to improve insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .

Mode of Action

It is a deuterated form of Fmoc-leucine, which is a selective modulator of PPARγ . Compared to rosiglitazone, Fmoc-leucine has a lower potency to activate PPARγ, but a similar maximum effect .

Biochemical Pathways

It is known that fmoc-leucine, a similar compound, is a selective modulator of pparγ . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Result of Action

It is known that fmoc-leucine, a similar compound, improves insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .

Action Environment

It is known that the compound is stable if stored under recommended conditions .

properties

IUPAC Name |

5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)